6-Ethoxy-2-methylquinazolin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-methylquinazolin-4-amine can be achieved through various methods, including metal-catalyzed reactions and microwave-assisted reactions . One common method involves the reaction of 2-aminobenzoic acid with formamide at elevated temperatures to form the quinazoline core . The ethoxy and methyl groups are then introduced through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinazolinone derivatives, amine derivatives, and substituted quinazolines, which have significant biological and pharmacological activities .
Scientific Research Applications
6-Ethoxy-2-methylquinazolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Ethoxy-2-methylquinazolin-4-amine include:
- 2-Methylquinazolin-4-amine
- 6-Methoxy-2-methylquinazolin-4-amine
- 6-Ethoxyquinazolin-4-amine
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of ethoxy and methyl groups, which confer distinct chemical and biological properties. This combination enhances its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-ethoxy-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C11H13N3O/c1-3-15-8-4-5-10-9(6-8)11(12)14-7(2)13-10/h4-6H,3H2,1-2H3,(H2,12,13,14) |
InChI Key |
NENKYGMZYZQONJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N=C2N)C |
Origin of Product |
United States |
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